molecular formula C18H26N2O B10820515 para-methyl AP-237 (hydrochloride)

para-methyl AP-237 (hydrochloride)

Cat. No.: B10820515
M. Wt: 286.4 g/mol
InChI Key: KILDQGNPVSPXPA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Para-methyl AP-237 (hydrochloride) is a synthetic opioid that belongs to the cinnamylpiperazine class of compounds. It is structurally similar to known opioids and is primarily used as an analytical reference standard in research and forensic applications . This compound is not intended for human or veterinary use.

Preparation Methods

The synthesis of para-methyl AP-237 (hydrochloride) involves several steps. The starting material is typically a piperazine derivative, which undergoes a series of chemical reactions to form the final product. The synthetic route includes the following steps:

Chemical Reactions Analysis

Para-methyl AP-237 (hydrochloride) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Para-methyl AP-237 (hydrochloride) exerts its effects by binding to the μ-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of neurotransmitter release and the modulation of pain signals. The compound’s efficacy and potency in activating the MOR are lower than those of fentanyl and other novel synthetic opioids .

Comparison with Similar Compounds

Para-methyl AP-237 (hydrochloride) is structurally similar to other cinnamylpiperazine compounds, such as:

The uniqueness of para-methyl AP-237 (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological properties compared to its analogues.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

1-[4-[(E)-3-(4-methylphenyl)prop-2-enyl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C18H26N2O/c1-3-5-18(21)20-14-12-19(13-15-20)11-4-6-17-9-7-16(2)8-10-17/h4,6-10H,3,5,11-15H2,1-2H3/b6-4+

InChI Key

KILDQGNPVSPXPA-GQCTYLIASA-N

Isomeric SMILES

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=C(C=C2)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=C(C=C2)C

Origin of Product

United States

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